molecular formula C6H13NO B13708381 O-(5-Hexenyl)hydroxylamine

O-(5-Hexenyl)hydroxylamine

Cat. No.: B13708381
M. Wt: 115.17 g/mol
InChI Key: XBYCRMXFWHFJSI-UHFFFAOYSA-N
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Description

O-(5-Hexenyl)hydroxylamine is a hydroxylamine derivative characterized by a six-carbon alkyl chain (hexenyl group) with a double bond at the fifth position. The compound combines the nucleophilic hydroxylamine (-NH₂OH) group with an unsaturated aliphatic chain, which may confer unique reactivity in organic synthesis, such as participation in cycloaddition or oxidation reactions.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

O-hex-5-enylhydroxylamine

InChI

InChI=1S/C6H13NO/c1-2-3-4-5-6-8-7/h2H,1,3-7H2

InChI Key

XBYCRMXFWHFJSI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(5-Hexenyl)hydroxylamine typically involves the reaction of hydroxylamine with 5-hexenyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxylamine attacks the halide, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(5-Hexenyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds.

    Reduction: It can be reduced to primary amines.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Basic conditions with reagents like sodium hydroxide or potassium carbonate are common.

Major Products Formed:

    Oxidation: Nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various substituted hydroxylamines depending on the reactants used.

Scientific Research Applications

Chemistry: O-(5-Hexenyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the formation of nitrogen-containing compounds.

Biology: In biological research, hydroxylamines are often used as probes to study enzyme mechanisms and as intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of O-(5-Hexenyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the -NH-OH group. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds with electrophilic centers. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming C-N bonds in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of hydroxylamine derivatives are heavily influenced by their substituents. Below is a comparative analysis of O-(5-Hexenyl)hydroxylamine with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Hydroxylamine Derivatives

Compound Name Substituent Type Key Features Applications Reference
This compound Aliphatic, unsaturated - Hexenyl chain with a double bond
- Potential for cycloaddition reactions
Hypothetical: Polymer chemistry, drug intermediates N/A
O-(3,5-Dimethylbenzyl)hydroxylamine Aromatic (dimethylphenyl) - Steric hindrance from methyl groups
- Enhanced stability
Organic synthesis, catalytic studies
O-(2-Fluorophenyl)hydroxylamine Aromatic (fluorophenyl) - Electron-withdrawing fluorine enhances reactivity
- Bioactive
Enzyme inhibition, medicinal chemistry
O-(Ethoxymethyl)hydroxylamine Alkoxyalkyl - Ethoxymethyl group improves solubility
- Mild nucleophilicity
Synthetic intermediates, materials science
O-(5-Cyclopropylpentyl)hydroxylamine Cycloalkyl-substituted - Cyclopropyl group adds ring strain
- Unique reactivity in cross-coupling
Specialty organic synthesis

Key Observations :

Reactivity: Aromatic substituents (e.g., dimethylphenyl, fluorophenyl) enhance stability and direct electrophilic substitution reactions . Alkoxy groups (e.g., ethoxymethyl) balance nucleophilicity and solubility, making them versatile in aqueous-phase reactions .

Biological Activity :

  • Fluorinated derivatives (e.g., O-(2-fluorophenyl)hydroxylamine) show promise in enzyme inhibition due to fluorine’s electronegativity .
  • Aliphatic derivatives (e.g., O-(cyclopropylpentyl)hydroxylamine) are less explored biologically but may have niche applications in targeted drug delivery .

Synthetic Utility :

  • Aromatic hydroxylamines are preferred in catalysis and asymmetric synthesis .
  • Alkyl-substituted variants are intermediates in constructing complex amines or oximes .

Table 2: Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
O-(3,5-Dimethylbenzyl)hydroxylamine C₉H₁₃NO 151.21 120–122 Soluble in DMSO
O-(2-Fluorophenyl)hydroxylamine C₇H₈FNO 153.14 85–87 Soluble in ethanol
O-(Ethoxymethyl)hydroxylamine C₃H₉NO₂ 91.11 Liquid at RT Miscible in water

Research Findings and Implications

  • Synthetic Potential: The hexenyl group’s double bond could enable [2+2] or [4+2] cycloadditions, analogous to other unsaturated hydroxylamines used in polymer chemistry .
  • Stability Challenges : Aliphatic hydroxylamines are generally less stable than aromatic derivatives due to oxidative degradation, necessitating inert conditions for handling .
  • Biological Relevance : If the hexenyl group mimics natural lipid chains, it might interact with membrane-bound enzymes or receptors, though toxicity studies would be critical .

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